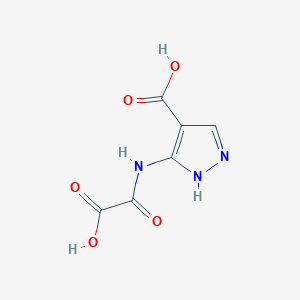![molecular formula C13H11NS B13959706 1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
1,3-Dimethyl[1]benzothieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl1benzothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1,3-Dimethyl1benzothieno[2,3-c]pyridine consists of a benzothiophene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 3 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid (PPA) and chlorobenzene at 100°C for 3 hours . This process involves the formation of both the benzothiophene and pyridine rings sequentially.
Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is based on the Pictet-Spengler reaction, which is commonly used for the synthesis of tetrahydrobenzothienopyridines.
Industrial Production Methods
Industrial production methods for 1,3-Dimethyl1benzothieno[2,3-c]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl1benzothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted benzothiophene and pyridine derivatives.
Scientific Research Applications
1,3-Dimethyl1benzothieno[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a non-steroidal CYP17 inhibitor, which is important for the treatment of prostate cancer. It has shown promising anticancer activity and apoptosis induction in various cancer cell lines.
Biological Studies: The compound’s biological activity has been explored in various studies, including its effects on enzyme inhibition and cell cycle regulation.
Chemical Research: The compound is used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a CYP17 inhibitor, the compound inhibits the activity of cytochrome P450 17a-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens . This inhibition leads to reduced androgen production, which is beneficial for the treatment of androgen-dependent prostate cancer.
Comparison with Similar Compounds
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Benzothieno[2,3-c]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.
Benzothieno[3,2-g]indolizinium salts: These compounds have a similar benzothiophene ring but are fused with different heterocyclic rings, resulting in different chemical properties and applications.
The uniqueness of 1,3-Dimethyl1benzothieno[2,3-c]pyridine lies in its specific substitution pattern and its potential as a CYP17 inhibitor, which distinguishes it from other benzothienopyridine derivatives.
Properties
Molecular Formula |
C13H11NS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1,3-dimethyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H11NS/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7H,1-2H3 |
InChI Key |
NVHCMDGFGBAMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)SC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)







![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)





